molecular formula C13H13N7O3 B2609634 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034326-46-8

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2609634
CAS RN: 2034326-46-8
M. Wt: 315.293
InChI Key: BTNNBHZVCDWWOD-UHFFFAOYSA-N
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Description

The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group. The molecular formula of the compound is C15H19N7O2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, boiling point, and stability. The average mass of this compound is 329.357 Da .

Scientific Research Applications

Antiproliferative Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy have been synthesized and evaluated for their antiproliferative activity. Specifically, these compounds have shown efficacy in inhibiting the proliferation of endothelial and tumor cells. This suggests their potential application in cancer research and therapy, focusing on the inhibition of tumor growth and the suppression of angiogenesis (Ilić et al., 2011)[https://consensus.app/papers/synthesis-activity-2124triazolo43b-ilić/7e826c1e190c52e2975256c1870367e2/?utm_source=chatgpt].

Antimicrobial Evaluation

Another study explored the synthesis of new thienopyrimidine derivatives, revealing that some of these compounds exhibit pronounced antimicrobial activity. This highlights their potential as candidates for the development of new antimicrobial agents, contributing to the fight against resistant bacterial strains (Bhuiyan et al., 2006)[https://consensus.app/papers/synthesis-evaluation-thienopyrimidine-derivatives-bhuiyan/2e70c99f96b35269b118710484da6575/?utm_source=chatgpt].

Structural Analysis and Medicinal Chemistry

Further research into pyridazine analogs, including those similar to the N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide structure, has been conducted to understand their pharmaceutical importance. Detailed structural analysis, DFT calculations, and Hirshfeld surface studies were performed on such compounds. These studies provide valuable insights into the design and optimization of new drugs with potential therapeutic applications (Sallam et al., 2021)[https://consensus.app/papers/synthesis-structure-analysis-calculations-hirshfeld-sallam/83257fc2aa805762ab39c9ebdc2451e2/?utm_source=chatgpt].

Synthesis of Eosinophil Infiltration Inhibitors

Compounds incorporating the [1,2,4]triazolo[4,3-b]pyridazine moiety have been synthesized and evaluated for their ability to inhibit eosinophil infiltration and exhibit antihistaminic activity. This research is particularly relevant to the development of treatments for conditions like atopic dermatitis and allergic rhinitis, indicating a broad scope of therapeutic potential beyond their structural interest (Gyoten et al., 2003)[https://consensus.app/papers/synthesis-eosinophil-infiltration-inhibitors-activity-gyoten/b2535e9eac1e5c4d865a301fdaa7cf29/?utm_source=chatgpt].

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O3/c1-2-23-12-6-4-9-16-17-10(20(9)19-12)7-14-13(22)8-3-5-11(21)18-15-8/h3-6H,2,7H2,1H3,(H,14,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNBHZVCDWWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=NNC(=O)C=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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